![molecular formula C9H8BrN3O B13067813 3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067813.png)
3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a cyclopropyl group in the structure of this compound adds to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the microwave-assisted Suzuki–Miyaura cross-coupling reaction. This method involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction is catalyzed by a tandem catalyst XPhosPdG2/XPhos to avoid debromination, and it is performed under optimized conditions to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The use of microwave-assisted reactions can also be scaled up for industrial production, providing a rapid and efficient method for synthesizing this compound.
化学反应分析
Types of Reactions
3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl and heteroaryl boronic acids.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalyst, and microwave irradiation.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Arylated Derivatives: Formed through Suzuki–Miyaura cross-coupling reactions.
Substituted Pyrazolo[1,5-a]pyrimidines: Formed through nucleophilic substitution reactions.
科学研究应用
作用机制
The mechanism of action of 3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to form essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory activity .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one stands out due to the presence of the bromine atom and cyclopropyl group, which confer unique reactivity and biological activity. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further development as an anticancer agent .
属性
分子式 |
C9H8BrN3O |
|---|---|
分子量 |
254.08 g/mol |
IUPAC 名称 |
3-bromo-7-cyclopropyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H8BrN3O/c10-6-4-11-13-7(5-1-2-5)3-8(14)12-9(6)13/h3-5H,1-2H2,(H,12,14) |
InChI 键 |
RJKAJORIPCSNTC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=O)NC3=C(C=NN23)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)
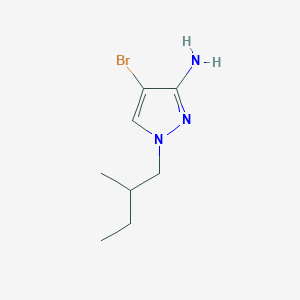

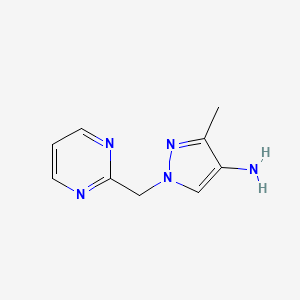
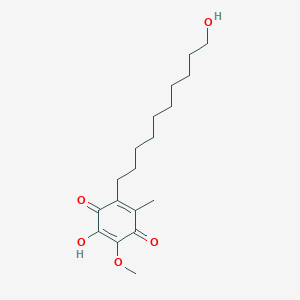

![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)

![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)
![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)
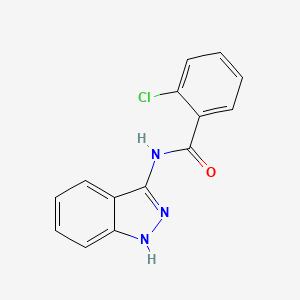
![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067795.png)
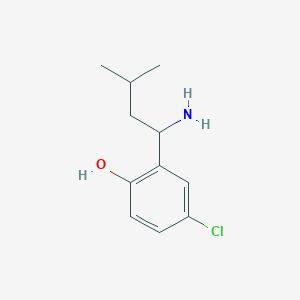
![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)
